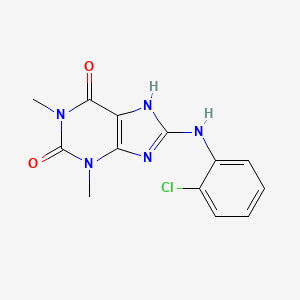![molecular formula C14H15N3 B13752050 N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine](/img/structure/B13752050.png)
N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine is a nitrogen-based heterocyclic compound. It belongs to the indole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The compound’s unique structure, featuring a pyridoindole core, makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine typically involves multicomponent reactions. One common method is the cyclocondensation reaction, where 1-methyl-1H-indol-2-ol, substituted (triethoxymethyl) arenes, and cyanoacetamide are reacted in the presence of a catalyst like silica-supported ionic liquid [pmim]HSO4 SiO2 .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in neurodegenerative diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine involves its interaction with various molecular targets. It acts as an inhibitor of cytochrome P450 enzymes, affecting the biotransformation of other compounds. This inhibition occurs through the binding of the compound to the heme group of the enzyme, preventing the binding of oxygen .
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole (Tetrahydronorharman): Similar structure but lacks the trimethyl groups.
9H-Pyrido[3,4-b]indol-7-ol: Similar core structure but different functional groups.
Uniqueness: N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups enhance its lipophilicity and influence its interaction with biological targets .
Properties
Molecular Formula |
C14H15N3 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
N,N,9-trimethylpyrido[2,3-b]indol-4-amine |
InChI |
InChI=1S/C14H15N3/c1-16(2)12-8-9-15-14-13(12)10-6-4-5-7-11(10)17(14)3/h4-9H,1-3H3 |
InChI Key |
BQVBQKAMFCHPKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C=CN=C31)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


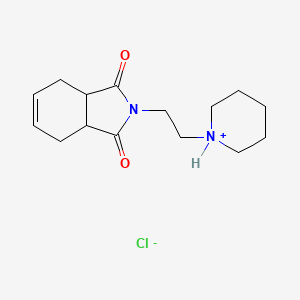
![1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B13751972.png)
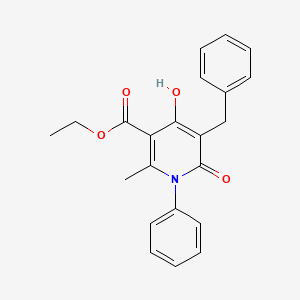

![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B13751986.png)
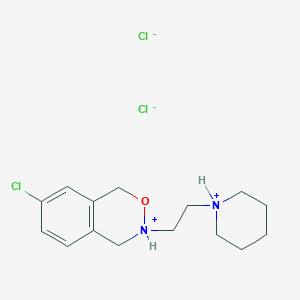
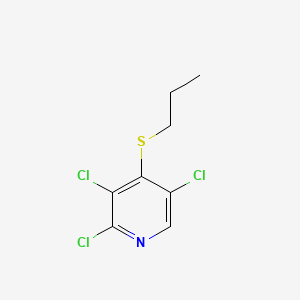

![2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B13752027.png)
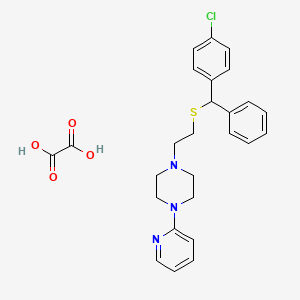
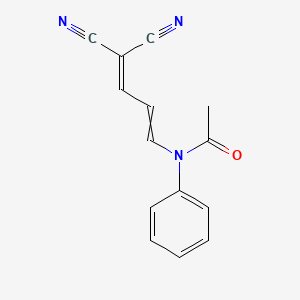

![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)
